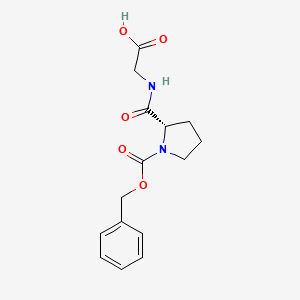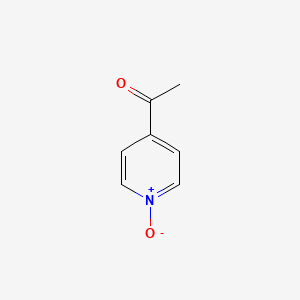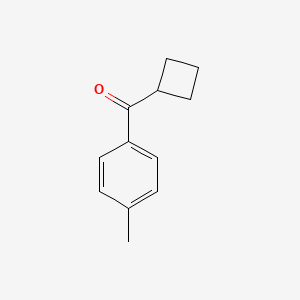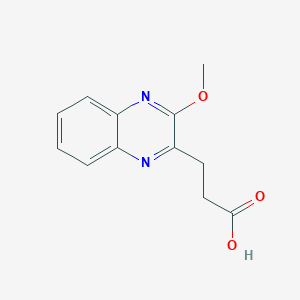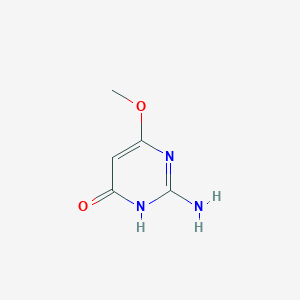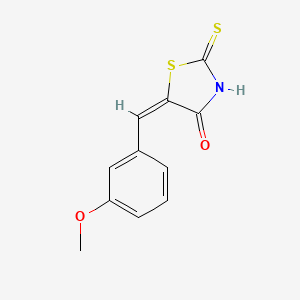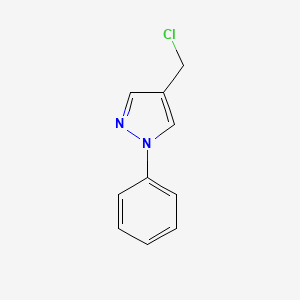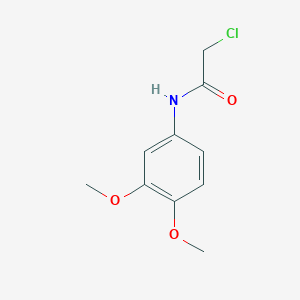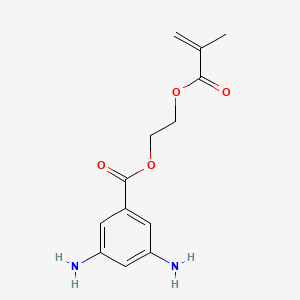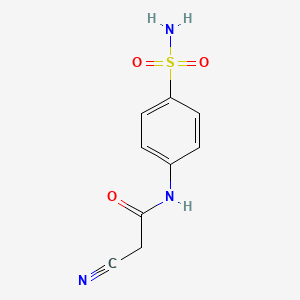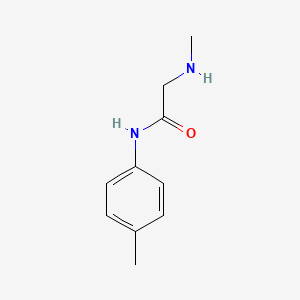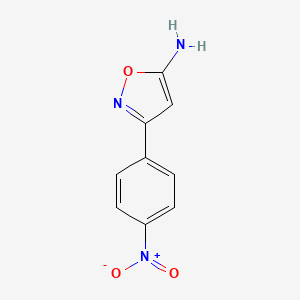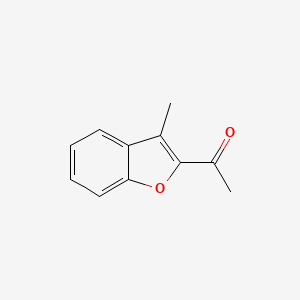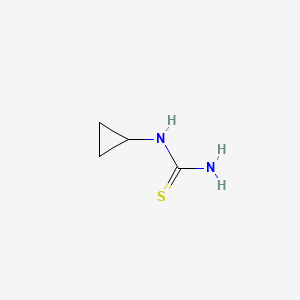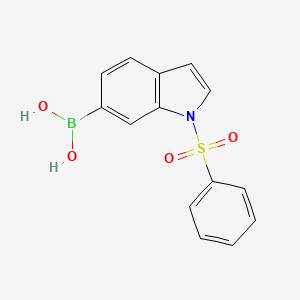
1-Phenylsulfonylindole-6-boronic acid
Descripción general
Descripción
1-Phenylsulfonylindole-6-boronic acid, also known as PSIBA, is a boronic acid derivative. It has the molecular formula C14H12BNO4S, an average mass of 301.125 Da, and a monoisotopic mass of 301.058014 Da . It is a white powder and is soluble in organic solvents such as methanol, ethanol, and acetone.
Molecular Structure Analysis
The molecular structure of 1-Phenylsulfonylindole-6-boronic acid consists of a phenylsulfonyl group attached to the 1-position of an indole ring, and a boronic acid group attached to the 6-position of the indole ring .Chemical Reactions Analysis
Indole derivatives, such as 1-Phenylsulfonylindole-6-boronic acid, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The indole ring is particularly reactive at its 3-position .Physical And Chemical Properties Analysis
1-Phenylsulfonylindole-6-boronic acid is a solid compound . Its SMILES string is OB(O)C1=CC=C2C(N(S(=O)(C3=CC=CC=C3)=O)C=C2)=C1 .Aplicaciones Científicas De Investigación
Boronic acids, including “1-Phenylsulfonylindole-6-boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .
-
Separation Technologies : Boronic acids are also used in separation technologies .
-
Development of Therapeutics : Boronic acids are used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids are used in polymers for the controlled release of insulin .
-
Chemical Synthesis : Boronic acids, including indolylboronic acids, are often used in chemical synthesis . They can react with various electrophilic compounds, making them useful for modifying indoles .
-
Protective Groups in Carbohydrate Chemistry : Boronic esters, which can be formed from boronic acids, have been used as protective groups in carbohydrate chemistry . They can be used for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .
-
Drug Delivery : Boronic acids have been used in drug delivery systems . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
-
Material Chemistry : Indole derivatives, which can be synthesized using indolylboronic acids, have applications in the field of material chemistry .
-
Chemical Synthesis : Boronic acids, including indolylboronic acids, are often used in chemical synthesis . They can react with various electrophilic compounds, making them useful for modifying indoles .
-
Protective Groups in Carbohydrate Chemistry : Boronic esters, which can be formed from boronic acids, have been used as protective groups in carbohydrate chemistry . They can be used for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .
-
Drug Delivery : Boronic acids have been used in drug delivery systems . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
-
Material Chemistry : Indole derivatives, which can be synthesized using indolylboronic acids, have applications in the field of material chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)indol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRLLZYYUIBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376829 | |
| Record name | 1-Phenylsulfonylindole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylsulfonylindole-6-boronic acid | |
CAS RN |
480438-52-6 | |
| Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylsulfonylindole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480438-52-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



